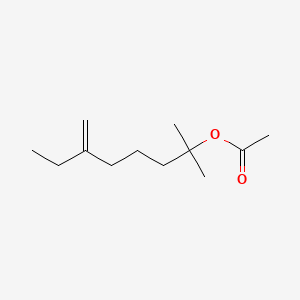

2-Methyl-6-methylideneoctyl acetate

Description

Structure

2D Structure

Properties

CAS No. |

88969-41-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(2-methyl-6-methylideneoctyl) acetate |

InChI |

InChI=1S/C12H22O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h11H,2,5-9H2,1,3-4H3 |

InChI Key |

IRRIQZAIMANVTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CCCC(C)(C)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Engineering

Catalytic Esterification and Transesterification Processes

The synthesis of dihydro-myrcenol acetate (B1210297) primarily involves the direct esterification of dihydromyrcenol (B102105) with acetic acid or acetic anhydride (B1165640), or the transesterification of another ester with dihydromyrcenol. A related and industrially important route is the reaction of dihydromyrcene (B1198221) with a carboxylic acid, such as acetic acid, to directly produce dihydromyrcenyl acetate. google.comepo.org These reactions are typically equilibrium-limited and require catalysis to achieve viable reaction rates and yields.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically a liquid phase. These systems often exhibit high activity and selectivity under mild conditions but can pose challenges in catalyst separation and recovery.

Alkoxides, such as sodium methoxide (B1231860) (CH₃ONa), are effective catalysts, particularly for transesterification reactions. google.comepo.org In the context of producing dihydro-myrcenol from its acetate ester, sodium methoxide works well to facilitate the equilibrium reaction between the ester and an alcohol. google.comepo.org Conversely, for the synthesis of dihydro-myrcenol acetate via transesterification, an alkoxide catalyst can be employed to react dihydromyrcenol with a suitable acetate ester. The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then resolves to yield the desired dihydro-myrcenol acetate and the corresponding alcohol. The basic nature of the alkoxide activates the alcohol reactant, enhancing its nucleophilicity.

Organotitanate compounds, including butyl titanate and isopropyl titanate, serve as alternative homogeneous catalysts for these transformations. google.comepo.org These Lewis acidic catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid or ester, thereby activating the carbonyl group towards nucleophilic attack by the alcohol (dihydromyrcenol). This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to reaction. Titanate catalysts are known for their high catalytic activity in esterification and transesterification reactions and are often used in industrial processes for producing various esters. google.comepo.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers significant process advantages, most notably the ease of catalyst separation, recovery, and recycling. This aligns with the principles of green chemistry by minimizing waste and simplifying downstream processing.

Solid acid catalysts are widely employed for the synthesis of dihydro-myrcenyl acetate from dihydromyrcene and acetic acid. google.comepo.org Among these, sulphonic acid cross-linked polystyrene ion-exchange resins have proven to be particularly suitable. google.comepo.org A specific example is the hydrogen ion-exchange resin Purolite CT 169, which has been used effectively in a continuous process. google.comepo.org The reaction can be carried out at low temperatures, such as 15-20°C, which favors high selectivity. google.comepo.org

Other strong acid, large-pore cation exchanger resins like Amberlyst 35, Amberlyst 15, Purolite CT275, and NKC-9 are also effective catalysts for the related hydration of dihydromyrcene to dihydromyrcenol, demonstrating their utility in activating the dihydromyrcene molecule. researchgate.netgoogle.com In a continuous reaction-distillation system for producing dihydromyrcenol, various ion-exchange resins have been shown to yield high conversion and selectivity.

Table 1: Performance of Ion-Exchange Resins in Dihydromyrcene Conversion

| Catalyst Type | Dihydromyrcene Conversion Efficiency (%) | Selectivity (%) | Product Purity (%) |

| Amberlyst 35 | 95 | 93 | 96 |

| Purolite CT482 | 98 | 92 | 95 |

| NKC-9 | 94 | 90 | 95 |

Data derived from studies on dihydromyrcenol synthesis via reactive distillation, which is indicative of catalyst performance in related acetate synthesis. google.com

Zeolites are crystalline aluminosilicates with well-defined microporous structures, strong acidic sites, and high thermal stability, making them excellent candidates for heterogeneous catalysis. In the synthesis of dihydromyrcenol and its derivatives, zeolite catalysts such as HZSM-5, H-beta, and mordenite (B1173385) are utilized. google.comresearchgate.net The hydration of dihydromyrcene to dihydromyrcenol has been successfully demonstrated using H-beta zeolite, achieving high selectivity. researchgate.net

The catalytic activity of zeolites in these reactions is attributed to their Brønsted acid sites, which can protonate the olefinic double bond of dihydromyrcene, generating a carbocation intermediate. This intermediate can then be attacked by water (for dihydromyrcenol) or acetic acid (for dihydro-myrcenol acetate). The shape-selective nature of the zeolite pores can also influence the product distribution by sterically hindering the formation of undesired by-products. For the hydration of dihydromyrcene, defect-free beta zeolite samples with high hydrophobicity are preferred as they show improved adsorption for non-polar molecules and can yield over 50% dihydromyrcenol with nearly 100% selectivity. researchgate.net

Heterogeneous Catalysis in Dihydro-myrcenol Acetate Production

Heteropoly Acids (HPA) as Catalysts in Liquid-Phase Reactions

Heteropoly acids (HPAs) have emerged as highly effective catalysts for the liquid-phase synthesis of dihydro-myrcenol acetate. These strong Brønsted acids offer significant advantages over traditional catalysts like sulfuric acid, including higher catalytic activity and easier separation from the reaction mixture. udel.eduresearchgate.net The Keggin-type heteropoly acid, H3PW12O40 (HPA), has been shown to efficiently catalyze the acetoxylation of dihydromyrcene to produce dihydromyrcenyl acetate. researchgate.netacs.org This reaction can be conducted under mild conditions, typically between 14-30°C. researchgate.netacs.org

The strong acidity of HPAs, such as phosphotungstic acid (H3PW12O40), is a key factor in their high catalytic performance. researchgate.netresearchgate.net This acidity facilitates the esterification of dihydromyrcenol with acetic anhydride. researchgate.net Research has demonstrated that HPAs exhibit considerably higher catalytic activity than conventional acid catalysts like H2SO4 and Amberlyst-15 in similar reactions. researchgate.netacs.org Furthermore, the use of HPAs supported on materials like silica (B1680970) (HPA/SiO2) allows for heterogeneous catalysis, simplifying catalyst recovery and reuse. researchgate.netacs.org

The application of HPAs is not without challenges, primarily their solubility in polar solvents, which can complicate separation. metu.edu.tr However, the development of supported HPA catalysts and biphasic reaction systems, such as a DHM/AcOH-H2O-HPA system, provides effective solutions to this issue. researchgate.netacs.org

Continuous Flow Synthesis Approaches and Reactor Design

Continuous flow synthesis offers numerous advantages for the production of dihydro-myrcenol acetate, including enhanced heat and mass transfer, improved safety, and higher throughput compared to batch processes. nih.govrsc.org The design of the reactor is a critical aspect of optimizing continuous flow synthesis.

Optimization of Reactor Configurations for Esterification

The choice of reactor configuration is crucial for maximizing the efficiency of the esterification process. alliedacademies.org For the synthesis of terpene esters, packed bed reactors (PBRs) and microreactors have shown significant promise. alliedacademies.orgscialert.net In a continuous packed bed reactor, parameters such as the packed bed height and substrate flow rate can be optimized to achieve high conversion rates. scialert.net For instance, in the esterification of farnesol (B120207) with lauric acid, a packed bed height of 18.18 cm and a substrate flow rate of 0.9 mL/min resulted in a 98.07% molar conversion. scialert.net

Tubular reactors are also employed for the continuous production of dihydromyrcenol, as they can reduce liquid back-mixing and energy consumption. patsnap.com The use of computational fluid dynamics (CFD) simulations can aid in the detailed analysis of flow patterns, heat transfer, and reaction kinetics, thereby facilitating the optimization of reactor design. alliedacademies.org

| Reactor Type | Key Optimization Parameters | Typical Application | Reference |

| Packed Bed Reactor | Packed bed height, substrate flow rate | Continuous esterification of terpene alcohols | scialert.net |

| Tubular Reactor | Flow rate, temperature | Continuous production of dihydromyrcenol | patsnap.com |

| Microreactor | Channel dimensions, flow rate | Process intensification, improved selectivity | alliedacademies.org |

Residence Time Distribution and Reaction Efficiency

Residence time distribution (RTD) is a critical parameter in continuous flow reactors that significantly impacts reaction efficiency and product quality. stolichem.com A narrow residence time distribution, approaching plug flow behavior, is generally desirable as it ensures that all reactant molecules spend a similar amount of time in the reactor, leading to uniform conversion and minimizing the formation of byproducts. stolichem.combeilstein-journals.org

In a continuous flow system, the mean residence time is determined by the reactor volume and the volumetric flow rate. stolichem.com However, factors such as friction at the reactor walls and diffusion can lead to a distribution of residence times. stolichem.com For reactions that require precise control, a broad residence time distribution can result in incomplete conversion for molecules with shorter residence times and the formation of degradation products for those with longer residence times. stolichem.com Understanding and controlling the RTD is therefore essential for optimizing the efficiency of continuous esterification processes. mdpi.com

Selective Hydrogenation Strategies for Terpene Esters

The synthesis of dihydro-myrcenol acetate can also be achieved through the selective hydrogenation of a suitable precursor, such as myrcenyl acetate. This approach requires careful control of the hydrogenation process to ensure the desired saturation of specific double bonds without affecting the ester functionality.

Controlled Hydrogenation of Myrcenyl Acetate Precursors

The controlled hydrogenation of myrcenyl acetate is a key step in producing dihydro-myrcenol acetate. Myrcene (B1677589), a precursor to myrcenyl acetate, can be produced from the pyrolysis of β-pinene. foreverest.net Dihydromyrcene is then synthesized through the selective hydrogenation of myrcene. foreverest.net The subsequent esterification of dihydromyrcenol, which can be obtained from dihydromyrcene, yields dihydro-myrcenyl acetate. foreverest.netbiofuranchem.com

The direct hydrogenation of myrcenyl acetate requires a catalyst that is selective for the reduction of the olefinic bonds while preserving the acetate group. The choice of catalyst and reaction conditions is critical to prevent over-hydrogenation or side reactions.

Catalytic Systems for Regio- and Stereoselective Reductions

The development of catalytic systems for the regio- and stereoselective hydrogenation of terpene esters is an active area of research. Bimetallic catalysts, particularly those based on copper nanoparticles, have shown promise for the hydrogenation of esters. rsc.org The interaction between the two metals can lead to increased activity, high selectivity towards the desired alcohol, and enhanced stability of the catalyst. rsc.org

For the selective hydrogenation of terpenes, platinum-based catalysts have been employed. researchgate.net For instance, silica-supported platinum and tin-modified platinum catalysts have been used to control the stereoselectivity of terpene hydrogenation. researchgate.net Iron-based catalyst systems, such as Fe(BF4)2·6H2O/tetraphos, have also been developed for the regioselective hydrogenation of terminal epoxides to alcohols under mild conditions, a methodology that could potentially be adapted for the selective reduction of terpene derivatives. dicp.ac.cn

| Catalyst System | Substrate Type | Key Features | Reference |

| Copper-based bimetallic catalysts | Esters | High activity and selectivity for alcohols | rsc.org |

| Silica-supported Pt and Pt-Sn catalysts | Terpenes | Control of stereoselectivity | researchgate.net |

| Fe(BF4)2·6H2O/tetraphos | Terminal epoxides | Regioselective hydrogenation under mild conditions | dicp.ac.cn |

Derivatization Routes from Dihydromyrcene and Other Terpenoid Precursors

The synthesis of dihydro-myrcenol acetate is intricately linked to the transformations of its precursor, dihydromyrcene, and other readily available terpenoid raw materials. These routes leverage various catalytic and synthetic strategies to achieve the desired molecular architecture.

Acid-Catalyzed Hydration and Acetoxylation of Dihydromyrcene

The direct functionalization of dihydromyrcene through acid-catalyzed reactions represents a primary pathway to obtaining dihydro-myrcenol and its corresponding acetate. This process involves the addition of water (hydration) or acetic acid (acetoxylation) across the double bond of dihydromyrcene. The efficiency and selectivity of this transformation are highly dependent on the catalyst, reaction medium, and process conditions. acs.orgresearchgate.net

One of the common methods for producing dihydro-myrcenol is through the hydration of dihydromyrcene in the presence of strong acids like sulfuric acid. acs.org An alternative approach involves the esterification of dihydromyrcene with acetic acid or formic acid, followed by saponification and hydrolysis under alkaline conditions to yield dihydro-myrcenol. foreverest.net Dihydro-myrcenol acetate can be synthesized through the reaction of dihydromyrcenyl chloride with acetic acid in the presence of a hydroxylation catalyst. google.com

Ionic liquids have emerged as promising media for the acid-catalyzed hydration of dihydromyrcene, offering high selectivity towards the formation of dihydro-myrcenol. rsc.org These non-volatile solvents can create biphasic or triphasic systems, which can be tailored to optimize the reaction and facilitate product separation. rsc.org The use of ionic liquids can lead to extremely high selectivity for dihydro-myrcenol under a variety of reaction conditions. rsc.org For instance, scandium triflate catalyzed reactions in ionic liquids like [BMIM][PF6] have demonstrated high yields for other types of reactions, showcasing the potential of these media in organic synthesis. scispace.com The key advantage of ionic liquids lies in their tunable physicochemical properties, which can be adjusted to meet specific process requirements. rsc.org

Strong acid cation exchange resins (SACER) are effective solid acid catalysts for the hydration of dihydromyrcene to dihydro-myrcenol. acs.orgresearchgate.net These resins, such as Amberlyst-15, provide active sites for the reaction while being easily separable from the reaction mixture, simplifying downstream processing. acs.orgresearchgate.net

Studies have been conducted in various reactor types, including batch stirred-tank reactors and pilot-scale jet reactors, to investigate the influence of different parameters. acs.orgresearchgate.net Key factors affecting the conversion of dihydromyrcene include catalyst type and loading, the molar ratio of reactants, temperature, and the presence of a solvent. researchgate.net For example, research using Amberlyst 15 wet resin has been conducted to study the direct hydration of dihydromyrcene. researchgate.net The kinetics of the hydration process have been studied in a temperature range of 333.15 K to 353.15 K, and a pseudo-homogeneous kinetics model has been used to describe the reaction rate. researchgate.net

Table 1: Investigated Parameters in Dihydromyrcene Hydration using Cation Exchange Resins

| Parameter | Investigated Aspect | Reference |

|---|---|---|

| Reactor Type | Batch stirred-tank reactor, pilot-scale jet reactor | acs.org, researchgate.net |

| Catalyst Type | Strong acid cation exchange resins (e.g., Amberlyst 15) | acs.org, researchgate.net |

| Catalyst Loading | Varied to determine optimal conditions | researchgate.net |

| Reactant Ratio | Molar ratio of dihydromyrcene to water | researchgate.net |

| Temperature | Studied in the range of 333.15 K to 383.15 K | acs.org, researchgate.net |

| Solvent | Effect on the conversion of dihydromyrcene | researchgate.net |

The use of co-solvents in the hydration of dihydromyrcene can significantly influence the reaction pathway and product selectivity. researchgate.netnumberanalytics.com Co-solvents can alter the miscibility of the reactants (oily dihydromyrcene and aqueous acid), thereby affecting the mass transfer and reaction rate. nih.gov

For instance, using a non-protic co-solvent like acetone (B3395972) allows the reaction to proceed in a single phase, which can lead to reasonable conversion and excellent selectivity to dihydro-myrcenol. acs.orgresearchgate.net However, some double bond isomerization of the terpene may also occur. acs.orgresearchgate.net The choice of co-solvent can impact the stabilization of intermediates and transition states, ultimately directing the reaction towards the desired product. numberanalytics.com Studies have shown that for biphasic systems, more hydrophobic catalysts yield the best results. researchgate.net The hydration of dihydromyrcene in different solvents like acetone and 1,4-dioxane (B91453) has been investigated both experimentally and mathematically to understand the solvent's effect on the heterogeneous hydration. researchgate.net

Multi-Step Synthetic Pathways from Pinene Derivatives

Given the abundance of pinenes from sources like turpentine, multi-step synthetic routes starting from these derivatives are economically attractive for producing dihydromyrcene and its subsequent products like dihydro-myrcenol acetate. foreverest.netforeverest.netgoogle.com

A key step in this pathway is the pyrolysis of α-pinane, which is itself produced through the hydrogenation of α-pinene. google.comforeverest.netforeverest.net The pyrolysis process involves the thermal cracking of α-pinane to yield a mixture of hydrocarbons, with dihydromyrcene being a major component. google.comgoogle.com

The reaction conditions for the pyrolysis are critical to maximizing the yield of dihydromyrcene. This process is typically carried out at elevated temperatures. google.com A patented method describes the catalytic pyrolysis of pinane (B1207555) in a nitrogen environment with a platinum wire mesh as the catalyst. google.com The process involves vaporizing the pinane, preheating it, and then cracking it in a catalyzed section of a cracking tube. google.com

Table 2: Process Parameters for Catalytic Pyrolysis of Pinane

| Parameter | Conditions | Reference |

|---|---|---|

| Starting Material | Pinane (from α-pinene hydrogenation) | google.com |

| Vaporization Temperature | 120 - 180 °C | google.com |

| Preheating Temperature | 260 - 340 °C | google.com |

| Cracking Temperature | 420 - 500 °C | google.com |

| Catalyst | Platinum wire mesh | google.com |

| Atmosphere | Nitrogen | google.com |

| Pressure | 10K - 90KPa (vacuum) | google.com |

Following the pyrolysis, dihydromyrcene can be isolated and then converted to dihydro-myrcenol acetate through subsequent reaction steps, such as reaction with hydrogen chloride followed by treatment with acetic acid in the presence of a hydroxylation catalyst. google.com

Hydrochlorination and Subsequent Functionalization

A crucial pathway to dihydro-myrcenol and its acetate involves the hydrochlorination of dihydromyrcene. foreverest.netgoogle.comgoogle.com This process typically starts with the pyrolysis of pinane to produce a mixture of hydrocarbons that includes dihydromyrcene. google.com This mixture is then reacted with hydrogen chloride gas in the presence of an acid catalyst, which can be a protonic acid or a Lewis acid, to form a mixture of tertiary chlorides. google.comgoogle.com

Following the hydrochlorination step, the resulting dihydromyrcenyl chloride is functionalized to yield dihydro-myrcenol. This is commonly achieved through hydrolysis in the presence of a basic buffer. google.com The mixture of tertiary chlorides is reacted with water or acetic acid. google.com When acetic acid is used, dihydromyrcenyl acetate is formed directly. If water is used to produce dihydro-myrcenol, it can then be esterified to form the acetate. The hydrolysis step often employs a hydroxylation catalyst. google.com One patented process describes reacting dihydromyrcenyl chloride with water and magnesium oxide, refluxing the mixture for 11 hours, which resulted in a product containing 70% dihydro-myrcenol. google.com Another variation using calcium oxide under the same conditions yielded 41% dihydro-myrcenol. google.com

The selection of the catalyst and reaction conditions during hydrochlorination is critical for optimizing the yield and selectivity of the desired tertiary chloride intermediate. google.com

Epoxidation and Reduction of Unsaturated Dihydromyrcene Derivatives

An alternative synthetic route to dihydro-myrcenol involves the epoxidation of a diene, followed by reduction. google.comresearchgate.net One method involves the partial hydrogenation of myrcene, followed by epoxidation of the resulting diene in an acetic medium. google.com This process, however, can lead to a complex mixture of monoacetates and diacetates, from which dihydro-myrcenol acetate must be separated. google.com

The epoxidation of the terminal double bond of dihydromyrcene is a key step in another synthetic pathway. researchgate.net This can be achieved using various epoxidizing agents, including peracetic acid or hydrogen peroxide in the presence of a suitable catalyst, such as phosphotungstic acid with a phase transfer catalyst. researchgate.net Following epoxidation, the resulting epoxide is reduced to form dihydro-myrcenol. researchgate.net This reduction can be carried out through hydrogenation or with the use of alkali hydrides. researchgate.net The resulting dihydro-myrcenol can then be acetylated to produce dihydro-myrcenol acetate.

Process Optimization and Reaction Parameters

Optimizing the reaction parameters is crucial for maximizing the yield and purity of dihydro-myrcenol acetate while minimizing energy consumption and production costs. patsnap.com Key parameters that are often investigated include catalyst loading, molar ratios of reactants, reaction temperature, and reaction time. researchgate.net

Impact of Catalyst Loading and Molar Ratios

The amount of catalyst used, or catalyst loading, significantly influences the rate of reaction. acs.org Studies on the direct hydration of dihydromyrcene to dihydro-myrcenol have shown that the initial reaction rate increases linearly with an increase in catalyst loading. acs.org While the catalyst loading does not alter the chemical equilibrium of the reaction, it does affect the time required to reach that equilibrium. acs.org

The molar ratio of the reactants is another critical parameter. In the synthesis of β-citronellyl acetate, a related terpenyl acetate, increasing the molar ratio of acetic acid to the alcohol led to an increase in both the initial reaction rate and the final conversion. rsc.org However, excessively high ratios can favor the formation of byproducts, thereby reducing the selectivity for the desired acetate. rsc.org For the hydration of dihydromyrcene, it has been observed that an excess of water can compete with dihydromyrcene for the active sites on the catalyst, leading to a decrease in the conversion rate. acs.org In some processes, the use of a cosolvent is necessary to improve the solubility and contact between reactants, thereby enhancing the reaction rate. acs.org

Table 1: Effect of Reactant Molar Ratios on β-citronellol Esterification

| Molar Ratio (β-citronellol:HOAc) | Conversion (%) | Selectivity to β-citronellyl acetate (%) |

| 1:1 | 28 | 93 |

| 1:4 | 38 | 70 |

| 1:8 | 48 | 72 |

| 1:10 | 51 | 73 |

| 1:12 | 55 | 68 |

| 1:16 | 57 | 64 |

| 1:20 | 57 | 59 |

| Source: Adapted from Catalysis Science & Technology. rsc.org |

Note: This data is for β-citronellyl acetate, a structurally related compound, and is presented to illustrate the general impact of molar ratios.

Temperature Effects on Conversion and Selectivity

Reaction temperature has a profound effect on both the conversion rate and the selectivity of the reaction. scielo.org.co Generally, increasing the temperature accelerates the reaction rate, leading to a higher conversion of reactants in a shorter amount of time. scielo.org.co For instance, in the esterification of nopol (B1679846) with acetic acid, equilibrium conversions increased from 63% at 50°C to 75% at 80°C. scielo.org.co

However, higher temperatures can also promote side reactions, which can decrease the selectivity for the desired product. In the gas-phase isomerization of cis-pinane (B1246623) to produce dihydromyrcene, optimal selectivity is achieved at lower temperatures, while higher temperatures increase conversion at the expense of selectivity. In the hydration of dihydromyrcene, there is also a temperature limit beyond which the catalyst may begin to decompose. acs.org Therefore, finding the optimal temperature is a trade-off between achieving a high conversion rate and maintaining high selectivity.

Table 2: Effect of Temperature on Acetic Acid Conversion in Nopol Esterification

| Temperature (°C) | Equilibrium Conversion (%) |

| 50 | 63 |

| 60 | 68 |

| 70 | 71 |

| 80 | 75 |

| Source: Adapted from SciELO Colombia. scielo.org.co |

Note: This data is for nopyl acetate, a related compound, and illustrates the general effect of temperature on conversion.

Reaction Time and Conversion Efficiency

The duration of the reaction is a key factor in achieving high conversion efficiency. google.com As the reaction progresses over time, the concentration of reactants decreases, and the reaction rate slows down until it reaches equilibrium. acs.org In one study on the direct hydration of dihydromyrcene, the reaction rate was close to zero after 4 hours, indicating that the reaction had approached its equilibrium value. acs.org

Process intensification techniques, such as using advanced reactor designs like tubular reactors or rectification-reaction systems, can significantly improve conversion efficiency and reduce reaction time. patsnap.com For example, a method for continuously producing dihydromyrcenol using a tubular reactor was developed to reduce liquid back-mixing and prevent a rapid decrease in the reaction rate in the later stages. patsnap.com Another patented process using a pump circulation radiant flux fixed bed reactor reported a significant increase in the conversion efficiency of dihydromyrcene compared to traditional technologies. google.com

Table 3: Dihydromyrcenol Production Efficiency with Varying Residence Time

| Mean Residence Time (hr) | Conversion Efficiency (%) | Selectivity (%) | Product Purity (%) |

| 0.75 (45 min) | 10.2 | 97.1 | 99.52 |

| 0.83 (50 min) | 9.9 | 96.9 | 99.59 |

| 1.0 | 9.6 | 97.7 | 99.58 |

| 1.0 | 10.6 | 98.1 | 99.61 |

| 1.2 | 9.6 | 93.8 | 99.53 |

| Source: Adapted from Google Patents. google.com |

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Oxidative Degradation Mechanisms and Kinetics

The atmospheric fate and indoor surface chemistry of volatile organic compounds (VOCs) like dihydro-myrcenol are of significant interest due to their potential impact on air quality. The primary degradation pathways involve reactions with atmospheric oxidants and interactions on various surfaces.

The double bond in the dihydro-myrcenol structure makes it susceptible to attack by common atmospheric oxidants such as ozone (O₃) and the hydroxyl radical (•OH). These reactions lead to the formation of a variety of primary and secondary oxidation products.

The kinetics of the gas-phase reactions of dihydro-myrcenol with hydroxyl radicals and ozone have been determined experimentally. The bimolecular rate constant for the reaction with the hydroxyl radical was measured using a relative rate technique. For the reaction with ozone, an upper limit for the bimolecular rate constant was established by monitoring the decay of ozone in the presence of an excess of dihydro-myrcenol. cdc.govresearchgate.net

| Reactant | Bimolecular Rate Constant (k) at 297 ± 3 K | Technique |

|---|---|---|

| Hydroxyl Radical (•OH) | (38 ± 9) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Relative Rate |

| Ozone (O₃) | ≤ 2 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | Ozone Decay |

The reactions of dihydro-myrcenol with both hydroxyl radicals and ozone result in a range of carbonyl compounds. These products are formed through the cleavage of the carbon-carbon double bond and subsequent reactions of the resulting intermediates. The identification of these products has been achieved through derivatization techniques followed by gas chromatography-mass spectrometry (GC-MS) analysis. cdc.govresearchgate.net

| Reactant | Identified Oxidation Products |

|---|---|

| Hydroxyl Radical (•OH) and Ozone (O₃) | Acetone (B3395972) |

| 2-Methylpropanal | |

| 2-Methylbutanal | |

| Ethanedial (Glyoxal) | |

| 2-Oxopropanal (Methylglyoxal) |

Indoor environments provide a variety of surfaces where VOCs can adsorb and undergo chemical transformations. The oxidation of dihydro-myrcenol on surfaces such as glass, silanized glass, and vinyl flooring has been investigated to understand its fate in indoor settings. cdc.gov

The reaction of dihydro-myrcenol with ozone on indoor surfaces leads to a different distribution of oxidation products compared to the gas-phase reactions. This suggests that the surface plays a role in stabilizing larger molecular weight species. researchgate.netcdc.gov The identified reaction products from surface-mediated oxidation include:

Glycolaldehyde

2,6-dimethyl-5-heptenal (B93204)

Glyoxal researchgate.netcdc.gov

Proposed oxidation products, based on established VOC/O₃ reaction mechanisms, include 2,6-dimethyl-4-heptenal and 6-methyl-7-octen-2-one. Additionally, surface-specific reaction products have been suggested, such as 6-methyl-6-hepten-2-one, 6-methyl-5-hepten-2-one, and 6-hydroxy-6-methylheptan-2-one. researchgate.net

The nature of the surface influences the oxidation process. Studies have shown that the emission profiles of the oxidation products differ between surfaces like silanized glass, glass, and vinyl flooring. For instance, on both glass and silanized glass, the emission of oxidation products ceased after 24 hours in some experiments. The persistence and concentration of different products were observed to vary depending on the substrate, highlighting the importance of surface composition in indoor air chemistry. cdc.gov

Formation of Oxygenated Organic Compounds and Secondary Organic Aerosols (SOA)

The atmospheric oxidation of volatile organic compounds (VOCs), including terpenoids like dihydro-myrcenol acetate (B1210297), is a significant pathway for the formation of oxygenated organic compounds and subsequently Secondary Organic Aerosols (SOA). While direct atmospheric studies on dihydro-myrcenol acetate are limited, the transformation pathways can be inferred from studies on structurally related terpenoids and through laboratory investigations of its biotransformation.

Biologically-mediated transformations demonstrate the susceptibility of dihydro-myrcenol acetate to oxidation. The microbial transformation of (-)-dihydromyrcenyl acetate by the plant parasitic fungus Glomerella cingulata has been shown to yield a variety of oxygenated organic compounds. The initial step is the hydrolysis to dihydromyrcenol (B102105), which is then further oxidized. nih.govnactem.ac.uk The identified metabolites from this biotransformation include several highly oxygenated molecules, indicating that various positions on the carbon skeleton are susceptible to enzymatic oxidation. nih.govnactem.ac.uk

Table 1: Metabolites from the Microbial Transformation of (-)-Dihydromyrcenyl Acetate by Glomerella cingulata

| Compound Name | Chemical Formula | Transformation Pathway |

|---|---|---|

| Dihydromyrcenol | C10H20O | Hydrolysis of acetate ester |

| 3,7-dihydroxy-3,7-dimethyl-1-octene-7-carboxylate | C11H20O4 | Hydrolysis, Oxidation, Carboxylation |

| 3,7-dihydroxy-3,7-dimethyl-1-octene | C10H20O2 | Hydrolysis, Oxidation |

| 3,7-dimethyloctane-1,2,7-triol-7-carboxylate | C11H22O5 | Hydrolysis, Oxidation, Hydration, Carboxylation |

| 3,7-dimethyloctane-1,2,7-triol | C10H22O3 | Hydrolysis, Oxidation, Hydration |

Data sourced from studies on the biotransformation by Glomerella cingulata. nih.govnactem.ac.uk

In the atmosphere, terpenoids are known precursors to SOA. kit.edu The ozonolysis and photooxidation (reaction with OH and NO3 radicals) of monoterpenes like α-pinene, limonene, and the related alcohol α-terpineol lead to the formation of low-volatility, highly oxygenated molecules (HOMs) that can nucleate to form new particles or condense onto existing aerosols. noaa.govcopernicus.orgnih.gov These reactions typically involve the formation of peroxy radicals (RO2) which can undergo autoxidation, leading to products with high oxygen-to-carbon (O:C) ratios. copernicus.org Given its unsaturated structure, dihydro-myrcenol acetate is expected to undergo similar atmospheric oxidation processes, contributing to the formation of SOA.

Hydrolytic Pathways of Dihydro-myrcenol Acetate

The ester linkage in dihydro-myrcenol acetate is susceptible to cleavage through hydrolytic pathways, yielding dihydromyrcenol and acetic acid. This reaction can be initiated through both chemical and enzymatic means.

Chemical hydrolysis of dihydro-myrcenol acetate and related terpenyl esters can be achieved under both acidic and alkaline conditions. Esters of tertiary terpenoid alcohols are known to be readily hydrolyzed to their corresponding alcohols. scbt.com

One common laboratory and industrial method for ester cleavage is saponification, which involves hydrolysis under basic conditions. For instance, the related compound dihydromyrcenyl formate (B1220265) is converted to dihydromyrcenol by refluxing with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521). google.com This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group.

Another relevant mechanism is transesterification, where the acetyl group of dihydro-myrcenol acetate is exchanged with an alkoxy group from another alcohol. This equilibrium reaction is typically catalyzed by alkoxides, such as sodium methoxide (B1231860), or other catalysts like butyl titanates. google.comepo.org In this process, the ester linkage is cleaved and reformed, demonstrating its reactivity towards nucleophilic substitution. The reaction can be driven to completion by removing one of the products, often the lower-boiling point alcohol or ester, via distillation. epo.orggoogle.com

Enzymatic hydrolysis represents a key biotransformation pathway for ester-containing compounds. Carboxylesterases (CEs) are a class of enzymes that catalyze the hydrolysis of esters to their corresponding carboxylic acids and alcohols. scbt.comnih.gov These enzymes are crucial in the metabolism of a wide range of xenobiotics, including drugs and environmental compounds. nih.gov

The hydrolysis of terpenoid esters can be catalyzed by carboxylesterases, which are particularly abundant in liver hepatocytes. scbt.com The biotransformation of (-)-dihydromyrcenyl acetate by the fungus Glomerella cingulata begins with its conversion to dihydromyrcenol, a reaction indicative of esterase activity. nih.govnactem.ac.uk This initial hydrolytic step is a prerequisite for the subsequent oxidation of the molecule.

Human carboxylesterases (hCEs), such as hCE1 and hCE2, play a significant role in drug metabolism by hydrolyzing ester prodrugs to their active forms or by inactivating ester-containing drugs. nih.gov The general mechanism involves the addition of water to the ester functional group. nih.gov Given the substrate promiscuity of many carboxylesterases, it is highly probable that dihydro-myrcenol acetate can be hydrolyzed by these enzymes in biological systems.

Polymerization Tendencies of Related Unsaturated Terpenoids

Terpenes and terpenoids that contain unsaturated carbon-carbon double bonds are valuable renewable monomers for the synthesis of bio-based polymers. mdpi.com Although dihydro-myrcenol acetate itself is not commonly cited as a monomer, its structural similarity to other polymerizable terpenes, such as myrcene (B1677589) and limonene, indicates a potential for polymerization. The presence of the vinyl group in the dihydro-myrcenyl moiety provides a site for addition polymerization.

Acyclic terpenes with conjugated double bonds, like myrcene, are readily polymerized via anionic, cationic, or radical mechanisms. mdpi.comacs.org Terpenes with non-conjugated double bonds, which are more analogous to the structure of dihydro-myrcenol, can also be polymerized, though sometimes with more difficulty. mdpi.com Research has focused on modifying terpenes to introduce more readily polymerizable functionalities, such as (meth)acrylate groups, to enhance their reactivity. nottingham.ac.uk

Various polymerization techniques have been applied to unsaturated terpenoids:

Radical Polymerization : Terpenes can be used as monomers in radical polymerizations, including controlled procedures, to produce a range of polymers. nottingham.ac.uk

Anionic Polymerization : Living anionic polymerization of bio-based diene monomers like β-myrcene allows for the synthesis of well-defined block copolymers with controlled molecular weights and architecture. acs.org

Epoxy/Amine Polymerization : Terpenoids can be chemically modified into epoxide monomers, which can then be polymerized with diamine co-monomers to produce low molecular weight oligomers. nottingham.ac.uk

These studies highlight that the unsaturated nature of terpenoids is a key feature that allows them to serve as building blocks for a diverse array of polymeric materials, from elastomers to polyesters and resins. mdpi.com

Stereochemical Control in Reactions Leading to Dihydro-myrcenol Acetate

The synthesis of dihydro-myrcenol acetate and its precursor, dihydromyrcenol, involves reactions where stereochemical and regiochemical control are important for maximizing the yield of the desired product and minimizing byproducts.

The preparation of dihydromyrcenol often starts from dihydromyrcene (B1198221). The addition of an acid, such as formic acid, across the double bond must be controlled to favor the formation of the tertiary alcohol (or its formate ester) and prevent the formation of undesired cyclic byproducts. google.com Reaction conditions, particularly temperature, are critical. Maintaining the reaction temperature below 40°C has been shown to be crucial for achieving good conversion rates while suppressing the formation of cyclic ethers and other side products. google.com

The subsequent esterification of dihydromyrcenol to form dihydro-myrcenol acetate is typically achieved by reacting it with acetic acid. This reaction can be catalyzed by solid acid catalysts, such as sulphonic acid cross-linked polystyrene ion-exchange resins. google.comepo.org Performing this reaction at low temperatures (e.g., 15-20°C) can improve the selectivity of the reaction. epo.org

Furthermore, biological transformations inherently exhibit a high degree of stereochemical control. The microbial transformation of (-)-dihydromyrcenyl acetate by Glomerella cingulata is an example of a stereospecific process. nih.gov The enzymes within the microorganism act on a specific enantiomer, leading to products with a defined stereochemistry. This chemo-enzymatic approach is a powerful tool for achieving high levels of stereochemical control in the synthesis and modification of complex molecules.

Advanced Analytical Techniques for Characterization and Monitoring

Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic techniques are paramount in the elucidation of the chemical structure of dihydro-myrcenol acetate (B1210297) and in identifying any intermediates or byproducts from its synthesis. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, a complete structural assignment of dihydro-myrcenol acetate can be achieved.

While a specific, publicly available spectrum for dihydro-myrcenol acetate is not readily found in the searched literature, the expected spectral features can be inferred from its structure (2,6-dimethyl-7-octen-2-yl acetate).

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| CH₃ (acetate) | ~2.0 | Singlet | 3H |

| CH₃ (on C2) | ~1.2 | Singlet | 6H |

| CH₂ (alkene) | ~4.9-5.1 | Multiplet | 2H |

| CH (alkene) | ~5.7-5.9 | Multiplet | 1H |

| CH₂ (allylic) | ~2.0-2.2 | Multiplet | 2H |

| CH₂ (aliphatic) | ~1.3-1.6 | Multiplet | 4H |

| CH (on C6) | ~1.8-2.0 | Multiplet | 1H |

| CH₃ (on C6) | ~0.9 | Doublet | 3H |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C=O (ester) | ~170 |

| C2 (quaternary) | ~80 |

| C7 (alkene CH) | ~145 |

| C8 (alkene CH₂) | ~112 |

| CH₃ (acetate) | ~22 |

| CH₃ (on C2) | ~23-25 |

| Aliphatic CH₂, CH | ~20-45 |

| CH₃ (on C6) | ~19 |

The precise chemical shifts and coupling patterns would allow for the unambiguous confirmation of the connectivity of all atoms within the dihydro-myrcenol acetate molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For dihydro-myrcenol acetate, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of the ester and alkene functional groups.

Characteristic IR Absorption Bands for Dihydro-myrcenol Acetate:

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O stretch | 1750-1735 | Strong |

| Ester | C-O stretch | 1250-1000 | Strong |

| Alkene | =C-H stretch | 3100-3000 | Medium |

| Alkene | C=C stretch | 1680-1640 | Medium to Weak |

| Alkane | C-H stretch | 3000-2850 | Strong |

The strong absorption band in the region of 1750-1735 cm⁻¹ is particularly diagnostic for the carbonyl group of the ester, while the bands in the 3100-3000 cm⁻¹ and 1680-1640 cm⁻¹ regions are indicative of the vinyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable structural information. For dihydro-myrcenol acetate (C₁₂H₂₂O₂), the molecular weight is 198.30 g/mol . rsc.org

In a typical electron ionization (EI) mass spectrum of dihydro-myrcenol acetate, the molecular ion peak (M⁺) at m/z 198 would be expected, although it may be weak or absent. The fragmentation pattern is generally characterized by the loss of neutral molecules and the formation of stable carbocations.

A key fragmentation pathway for acetate esters is the loss of acetic acid (CH₃COOH, 60 Da), which would result in a significant peak at m/z 138 (M - 60). Another common fragmentation is the loss of the acetyl group (CH₃CO, 43 Da) to give a peak at m/z 155. Further fragmentation of the resulting terpene carbocation would lead to a series of smaller fragment ions, providing a characteristic fingerprint for the molecule.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating dihydro-myrcenol acetate from complex mixtures, assessing its purity, and determining its concentration. These methods are widely used in the fragrance industry for quality assurance and product formulation.

Gas Chromatography (GC) for Purity and Isomeric Composition

Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like dihydro-myrcenol acetate. It offers high resolution, allowing for the separation of closely related isomers and the detection of trace impurities. When coupled with a flame ionization detector (FID), GC provides accurate quantification of the compound.

The retention of dihydro-myrcenol acetate in a GC system is dependent on the stationary phase of the column and the temperature program. The NIST Chemistry WebBook provides retention indices (I) for dihydromyrcenyl acetate on different types of capillary columns, which are useful for its identification. nist.gov

Gas Chromatography Retention Indices for Dihydro-myrcenyl Acetate:

| Column Type | Stationary Phase | Retention Index (I) |

| Non-polar | SE-30 | 1202, 1204 |

| Non-polar | Methyl Silicone | 1204 |

| Polar | Carbowax 20M | 1431 |

These data indicate that dihydro-myrcenol acetate has a shorter retention time on non-polar columns compared to polar columns, which is typical for a moderately polar compound. GC analysis is critical for ensuring that the purity of dihydro-myrcenol acetate meets the stringent requirements for its use in fine fragrances and other consumer products.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

While gas chromatography is the more common technique for analyzing volatile fragrance compounds, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive compounds. For terpene acetates, reversed-phase HPLC with a C18 column is a potential method.

A typical HPLC system for the analysis of dihydro-myrcenol acetate would likely involve a non-polar stationary phase (like C18) and a polar mobile phase with a high organic content, such as a gradient of acetonitrile (B52724) and water. Detection is often achieved using a UV detector, although the lack of a strong chromophore in dihydro-myrcenol acetate may necessitate detection at lower wavelengths (around 200-210 nm) or the use of other detectors like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

While specific HPLC methods for dihydro-myrcenol acetate are not widely published, the principles of reversed-phase chromatography are well-established and could be readily adapted for its separation and quantification if required.

Hyphenated Techniques (e.g., GC-MS) for Complex Mixture Analysis

The analysis of dihydromyrcenol (B102105) acetate, often present in intricate fragrance formulations or as a product in a reaction mixture, benefits significantly from the use of hyphenated analytical techniques. mdpi.com These methods couple a separation technique with a spectroscopic detection method, providing a two-dimensional analysis that enhances specificity and sensitivity. mt.com Gas chromatography-mass spectrometry (GC-MS) is a cornerstone hyphenated technique for the analysis of volatile compounds like dihydromyrcenol acetate. sapub.org

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The volatile components are then separated based on their boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries.

The primary advantage of GC-MS in the context of dihydromyrcenol acetate is its ability to separate and identify individual components within a complex mixture, such as a fragrance oil or a crude reaction product. researchgate.net This is critical for quality control, ensuring the final product is free from significant impurities that could alter its scent profile. Research in the analysis of fragrance compounds frequently employs GC-MS to identify and quantify various constituents, including esters like dihydromyrcenol acetate.

For particularly complex matrices where standard GC separation may be insufficient, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced resolving power. By employing two columns with different stationary phases, GCxGC provides a much higher degree of separation, which is beneficial for resolving co-eluting compounds that might otherwise be missed.

A summary of typical GC-MS parameters for the analysis of volatile fragrance compounds is presented in Table 1.

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Column | Phenyl-methylpolysiloxane | A common stationary phase for separating a wide range of volatile organic compounds. |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Allows for the separation of compounds with a wide range of boiling points. |

| Ion Source Temperature | 230 °C | Maintains the sample in a gaseous state within the mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible mass spectra. |

| Mass Analyzer | Quadrupole | A common type of mass analyzer that is reliable and cost-effective. |

Derivatization Strategies for Enhanced Detection of Reaction Byproducts

The synthesis of dihydromyrcenol acetate from dihydromyrcenol and an acetylating agent, such as acetic anhydride (B1165640), may not proceed to completion, resulting in a mixture containing the desired product, unreacted starting materials, and potential byproducts. foreverest.netbiofuranchem.com Common byproducts can include cyclic ethers or other isomeric forms arising from side reactions of dihydromyrcenol under acidic or thermal conditions. google.com Gas chromatographic analysis of such a mixture can sometimes be challenging due to the polarity of unreacted dihydromyrcenol (an alcohol) or the high reactivity of remaining acetic anhydride.

Derivatization is a chemical modification technique used to convert analytes into a form that is more suitable for a particular analytical method, such as gas chromatography. researchgate.net For the byproducts of dihydromyrcenol acetate synthesis, derivatization can enhance volatility, improve chromatographic peak shape, and increase detection sensitivity. gcms.cz

A common derivatization strategy for alcohols like unreacted dihydromyrcenol is acylation. nih.gov Reagents such as acetic anhydride can be used to convert the polar hydroxyl group (-OH) into a less polar ester group. nih.govsigmaaldrich.com This process, known as acetylation, effectively transforms the alcohol into its corresponding acetate ester, which is more volatile and exhibits better chromatographic behavior. semanticscholar.org While this specific derivatization would convert dihydromyrcenol into dihydromyrcenol acetate itself, other acylating agents with different chain lengths or functionalities could be employed to create a derivative that is easily distinguishable from the main product.

For instance, if trace amounts of unreacted dihydromyrcenol need to be quantified, a derivatizing agent like trifluoroacetic anhydride (TFAA) could be used. The resulting trifluoroacetyl ester is highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

Table 2 outlines potential derivatization strategies for byproducts in dihydromyrcenol acetate synthesis.

| Analyte/Byproduct | Derivatization Reagent | Derivative Formed | Analytical Advantage |

| Dihydromyrcenol (unreacted) | Acetic Anhydride | Dihydromyrcenyl Acetate | Increased volatility, improved peak shape. |

| Dihydromyrcenol (unreacted) | Trifluoroacetic Anhydride (TFAA) | Dihydromyrcenyl Trifluoroacetate | Enhanced volatility and detectability with ECD. |

| Acetic Anhydride (unreacted) | Reaction with a high-boiling point alcohol | High-boiling point acetate ester | Conversion to a more stable and easily chromatographable compound. |

| Cyclic Ethers | Not typically derivatized | N/A | Generally volatile enough for direct GC-MS analysis. |

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of unwanted artifacts.

In-situ and Operando Analytical Techniques for Catalytic Studies

Understanding the kinetics and mechanism of the catalytic synthesis of dihydromyrcenol acetate is essential for process optimization. In-situ and operando spectroscopic techniques are powerful tools for studying catalytic reactions in real-time, under actual reaction conditions. wikipedia.org The term "in-situ" refers to the analysis of the reaction as it happens, while "operando" (a Latin term for "working") implies that the spectroscopic characterization is performed simultaneously with the measurement of catalytic activity and selectivity. spectroscopyonline.comnih.gov

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy can be used to monitor the progress of the esterification reaction to form dihydromyrcenol acetate. mdpi.comresearchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of reactants and products can be tracked over time. mt.commt.com The carbonyl (C=O) stretching vibration of the ester group in dihydromyrcenol acetate appears at a different frequency than the carbonyl stretch of acetic anhydride and the hydroxyl (-OH) band of dihydromyrcenol. By monitoring the changes in the absorbance of these characteristic infrared bands, a real-time reaction profile can be generated. youtube.com This data provides valuable insights into reaction kinetics, the influence of catalyst type and concentration, and the formation of any transient intermediates.

Operando Raman Spectroscopy:

Operando Raman spectroscopy is another vibrational spectroscopy technique that is well-suited for studying catalytic reactions. ornl.govrsc.org Raman spectroscopy is particularly advantageous for reactions in aqueous or highly polar media, where infrared spectroscopy can be challenging. It can provide information about the structure of the catalyst surface and the adsorbed species during the reaction. For example, in a solid-acid catalyzed synthesis of dihydromyrcenol acetate, operando Raman spectroscopy could be used to observe the interaction of dihydromyrcenol and acetic anhydride with the active sites of the catalyst. This information is crucial for elucidating the reaction mechanism at a molecular level. The combination of operando Raman spectroscopy with an online product analysis technique, such as mass spectrometry, allows for a direct correlation between the catalyst structure and its performance. nih.gov

Table 3 summarizes the application of these techniques to the study of dihydromyrcenol acetate synthesis.

| Technique | Information Gained | Experimental Setup |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants and products, reaction kinetics, endpoint determination. | ATR probe immersed in the reaction mixture. |

| Operando Raman Spectroscopy | Catalyst structure under reaction conditions, identification of surface intermediates, correlation of catalyst structure with activity. | Raman probe focused on the catalyst surface within a reactor, coupled with online product analysis (e.g., MS). |

The application of these advanced analytical techniques provides a comprehensive understanding of the chemical processes involved in the production of dihydromyrcenol acetate, from the detailed analysis of the final product to the real-time monitoring of its synthesis.

Atmospheric Chemistry and Environmental Transformation Pathways

Dihydro-myrcenol acetate, as a volatile organic compound (VOC) used in fragrances, can be emitted into the indoor and outdoor atmosphere. chemicalbook.com Its atmospheric chemistry is primarily dictated by the reactivity of its carbon-carbon double bond and, to a lesser extent, the ester functional group. The main atmospheric oxidants responsible for its transformation are the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3), particularly during nighttime. future4200.com

Gas-Phase and Surface-Phase Reactivity in Indoor Environments

Gas-Phase Reactivity: In indoor environments, dihydro-myrcenol acetate can react with oxidants present in the air. nih.govresearchgate.net While specific kinetic data for dihydro-myrcenol acetate is not readily available, the reactivity can be inferred from its parent alcohol, dihydromyrcenol, and other similar terpene esters. The primary site of reaction is the double bond, which is susceptible to attack by OH radicals and ozone. future4200.com

The reaction with OH radicals is expected to be fast, leading to the formation of various oxygenated products. future4200.com For instance, the reaction of linalool (B1675412), a structurally similar terpenoid, with OH radicals is rapid and contributes to indoor air chemistry. ntnu.no Similarly, the reaction of amyl acetate with OH radicals proceeds via H-atom abstraction, indicating that the ester group can also be a site of reaction, although the double bond is more reactive. rsc.org

Ozonolysis, the reaction with ozone, is also a significant degradation pathway for unsaturated VOCs like dihydro-myrcenol acetate. nih.gov The reaction of ozone with the double bond forms a primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. researchgate.net These intermediates are highly reactive and can undergo further reactions. researchgate.net Studies on the ozonolysis of other terpenes, such as α-pinene and limonene, have shown that these reactions contribute significantly to the chemical transformations in indoor air. nih.govnih.gov

Surface-Phase Reactivity: Indoor environments have a high surface-area-to-volume ratio, making surface reactions an important sink for VOCs. rsc.org Dihydro-myrcenol acetate can adsorb onto various surfaces like walls, furniture, and textiles. Once adsorbed, it can react with indoor oxidants like ozone. researchgate.net Heterogeneous reactions on surfaces can lead to the formation of secondary pollutants. researchgate.net For example, the reaction of ozone with unsaturated fatty acids on surfaces is known to produce aldehydes. researchgate.net The material composition of indoor surfaces can significantly influence the deposition of oxidants and the subsequent chemistry of adsorbed VOCs. rsc.org

Generation of Secondary Pollutants from VOC Reactions

The atmospheric oxidation of dihydro-myrcenol acetate, both in the gas phase and on surfaces, leads to the formation of a variety of secondary pollutants. nih.gov These reactions contribute to the formation of secondary organic aerosols (SOA), which are fine particulate matter that can have adverse effects on air quality and human health. nih.govbrandonboor.com

The reaction of terpenes with ozone and OH radicals is a known source of secondary pollutants such as formaldehyde, acetaldehyde, and organic acids. nih.gov The Criegee intermediates formed during ozonolysis can react with other atmospheric trace gases like sulfur dioxide (SO2) and water vapor, potentially leading to the formation of sulfuric acid and organic acids, which can contribute to new particle formation and growth. nih.govoxidationtech.com

The table below summarizes the key atmospheric reactions and potential secondary pollutants from the transformation of dihydro-myrcenol acetate, based on the known chemistry of similar terpenes and terpenoids.

| Reaction Type | Primary Reactants | Potential Secondary Pollutants | Environmental Significance |

| Gas-Phase Oxidation | Dihydro-myrcenol acetate + OH radicals | Oxygenated VOCs, Carbonyls (e.g., formaldehyde, acetaldehyde), Organic acids | Contribution to photochemical smog and SOA formation |

| Gas-Phase Ozonolysis | Dihydro-myrcenol acetate + Ozone | Carbonyls, Criegee intermediates, Organic acids, Secondary Organic Aerosols (SOA) | Formation of fine particulate matter, impact on indoor air quality |

| Surface-Phase Reactions | Adsorbed Dihydro-myrcenol acetate + Ozone | Aldehydes, Ketones, Carboxylic acids | Persistent source of indoor air pollutants |

The yields of these secondary pollutants can be influenced by various factors, including the concentration of precursors and oxidants, temperature, humidity, and the presence of other pollutants like nitrogen oxides (NOx). nih.govcopernicus.org

Biogeochemical Fate and Potential Degradation in Environmental Compartments

Once released into the environment, dihydro-myrcenol acetate can partition between different environmental compartments, including water, soil, and sediment. Its ultimate fate is determined by a combination of physical, chemical, and biological processes.

The primary degradation pathway for esters in the environment is hydrolysis, which can be either abiotic or biotic. scentjourner.com Hydrolysis breaks the ester bond, yielding the parent alcohol (dihydromyrcenol) and acetic acid. scentjourner.com This process is generally faster under either acidic or basic conditions.

Microbial degradation is expected to be a significant removal mechanism for dihydro-myrcenol acetate in soil and aquatic systems. Many microorganisms possess esterase enzymes capable of hydrolyzing the ester linkage. researchgate.net Following hydrolysis, the resulting dihydromyrcenol, being a terpene alcohol, and acetic acid are generally readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions. researchgate.net For instance, studies on the degradation of phthalate (B1215562) esters have shown that the initial step is the hydrolysis of the ester bond by microbial enzymes. researchgate.netnih.gov The biodegradability of these esters is often related to the length and structure of the alkyl side chains. nih.gov

A study on the biotransformation of (-)-dihydromyrcenyl acetate by the fungus Glomerella cingulata demonstrated its conversion to dihydromyrcenol and several other hydroxylated and carboxylated metabolites, indicating that microbial pathways exist for the degradation of this compound. nih.gov The proposed metabolic pathway involves initial hydrolysis to dihydromyrcenol, followed by further oxidation of the molecule. nih.gov

Due to its moderate lipophilicity, dihydro-myrcenol acetate may have a tendency to adsorb to organic matter in soil and sediment, which can affect its bioavailability and degradation rate. Non-biodegradable synthetic fragrances, particularly synthetic musks, have been shown to bioaccumulate in aquatic ecosystems. freeyourself.com However, as an ester of a readily biodegradable terpene alcohol, dihydro-myrcenol acetate is not expected to be persistent in the environment.

Green Chemistry Principles in Dihydro-myrcenol Acetate Production

The production of fragrance ingredients is increasingly being scrutinized from a sustainability perspective, with a focus on applying the principles of green chemistry to minimize environmental impact. rsc.orgrsc.org This involves designing chemical processes that are efficient, reduce waste, and utilize safer chemicals. rsc.org

Atom Economy and Process Efficiency Evaluation

Atom Economy: Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acsgcipr.org A higher atom economy signifies a more sustainable process with less waste generation. acsgcipr.org

The synthesis of dihydro-myrcenol acetate can be achieved through the direct esterification of dihydromyrcenol with acetic acid, typically using an acid catalyst. foreverest.net

The balanced chemical equation for this reaction is: C10H20O (dihydromyrcenol) + C2H4O2 (acetic acid) ⇌ C12H22O2 (dihydro-myrcenol acetate) + H2O (water)

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Dihydromyrcenol | C10H20O | 156.27 |

| Acetic Acid | C2H4O2 | 60.05 |

| Dihydro-myrcenol Acetate | C12H22O2 | 198.30 |

| Water | H2O | 18.02 |

Atom Economy = (198.30 / (156.27 + 60.05)) x 100 = (198.30 / 216.32) x 100 ≈ 91.7%

This high theoretical atom economy suggests that direct esterification is an efficient route in terms of atom utilization.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a certain mass of product. acsgcipr.org A lower PMI indicates a more efficient and sustainable process. acsgcipr.org

E-Factor: This is the ratio of the mass of waste generated to the mass of the desired product. acsgcipr.org An ideal E-factor is zero. acsgcipr.org

Traditional synthesis methods often involve the use of strong acid catalysts, such as sulfuric acid, which require neutralization and can lead to the formation of salt waste, thereby increasing the PMI and E-Factor. researchgate.netforeverest.net The use of large volumes of solvents for reaction and purification also contributes to a higher PMI. walisongo.ac.id

Development of Waste-Minimizing Synthetic Routes

To align with green chemistry principles, efforts have been made to develop more sustainable and waste-minimizing routes for the synthesis of dihydro-myrcenol acetate and its precursor, dihydromyrcenol.

Catalytic Routes: One approach to greener synthesis is the use of heterogeneous catalysts, such as solid acid catalysts or ion-exchange resins. researchgate.netepo.org These catalysts can be easily separated from the reaction mixture and potentially reused, which simplifies the purification process and reduces waste from catalyst neutralization. epo.org A patent describes a process where dihydromyrcene (B1198221) is reacted with acetic acid in the presence of a solid ion-exchange resin to produce dihydro-myrcenyl acetate. google.com This continuous process can be more efficient and generate less waste compared to batch processes using homogeneous catalysts. google.com

Another innovative and efficient route involves a transesterification process. epo.org In this method, dihydromyrcene is first reacted with a carboxylic acid like acetic acid to form the acetate ester. This ester then undergoes a transesterification reaction with another alcohol to produce dihydromyrcenol and a different ester, both of which can be valuable products. epo.org This approach can achieve a theoretical atom utilization approaching 100% and avoids the production of acidic waste streams. epo.org

Biocatalytic Routes: Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising green alternative for the synthesis of fragrance esters. nih.gov Enzymatic reactions are highly selective, often occur under mild conditions (ambient temperature and pressure), and can reduce the formation of byproducts. nih.gov

The microbial transformation of (-)-dihydromyrcenyl acetate using the fungus Glomerella cingulata has been demonstrated, showcasing the potential for biocatalytic processes involving this compound. nih.gov While this study focused on degradation, the reverse reaction, enzymatic esterification of dihydromyrcenol, is a viable synthetic strategy. Lipases are commonly used enzymes for the synthesis of flavor and fragrance esters through esterification or transesterification reactions. nih.gov The use of immobilized enzymes can further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse. nih.gov

The table below compares different synthetic routes for dihydro-myrcenol acetate based on green chemistry principles.

| Synthetic Route | Catalyst | Key Advantages | Potential for Waste Reduction |

| Traditional Esterification | Homogeneous acid (e.g., H2SO4) | Well-established method | Low; requires neutralization, leading to salt waste. |

| Solid Acid Catalysis | Heterogeneous catalyst (e.g., ion-exchange resin) | Catalyst is reusable, simplified purification. google.com | High; eliminates the need for catalyst neutralization. google.com |

| Transesterification | Alkoxides, Titanates | High atom economy, co-production of valuable esters. epo.org | Very high; avoids aqueous waste streams. epo.org |

| Biocatalytic Esterification | Enzymes (e.g., Lipases) | High selectivity, mild reaction conditions, reduced byproducts. nih.gov | High; biodegradable catalyst, minimal downstream processing. nih.gov |

By adopting these greener synthetic strategies, the fragrance industry can significantly reduce the environmental footprint associated with the production of dihydro-myrcenol acetate. rsc.org

Environmental Chemistry and Sustainable Production

Sustainable Synthesis Routes

The synthesis of dihydro-myrcenol acetate (B1210297) is increasingly influenced by the principles of green chemistry, which advocate for the use of non-toxic, renewable, and efficient chemical processes. This paradigm shift encourages the replacement of traditional volatile organic compounds (VOCs) and hazardous acid catalysts with more sustainable alternatives. The focus is on improving reaction efficiency, simplifying product separation, and minimizing environmental waste.

Environmentally Benign Solvents

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste. In the context of dihydro-myrcenol acetate production, several classes of environmentally benign solvents present viable alternatives to conventional options like toluene (B28343) or hexane.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a highly promising green solvent for fragrance synthesis. core.ac.uk It is non-toxic, non-flammable, inexpensive, and readily available. core.ac.uk Operating under supercritical conditions (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing its solvent power to be finely tuned. core.ac.uk After the reaction, it can be easily removed by depressurization, leaving no solvent residue in the final product. core.ac.ukgoogle.com This technology has been successfully applied to the extraction of essential oils and is a strong candidate for the acetylation of dihydromyrcenol (B102105). google.comua.es

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. dcu.ie Their negligible vapor pressure makes them a non-volatile alternative to traditional organic solvents, thus reducing air pollution. berkeley.edu Certain ILs, particularly Brønsted acidic ionic liquids, can function as both the solvent and the catalyst for esterification reactions, simplifying the process. researchgate.net For instance, acidic ionic liquids like 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) have been shown to effectively catalyze the esterification of alcohols, with the added benefit of being reusable after the removal of water. researchgate.net

Terpene-based Solvents: An innovative approach involves using terpenes themselves, such as d-limonene or α-pinene, as green solvents. nih.gov These solvents are derived from renewable plant sources, are biodegradable, and have a lower toxicity profile compared to many petroleum-based solvents. nih.govp2infohouse.org Their use aligns with a "like-dissolves-like" principle, which can be advantageous for reactions involving other terpene derivatives like dihydromyrcenol. Furthermore, binary mixtures of terpenes can form deep eutectic solvents, creating room-temperature liquid solvents from solid starting materials over a wide range of compositions. acs.org

Below is an interactive table comparing the properties of conventional solvents with their environmentally benign alternatives.

Table 1: Comparison of Conventional vs. Environmentally Benign Solvents

| Feature | Conventional Solvents (e.g., Toluene, Hexane) | Supercritical CO₂ | Ionic Liquids (ILs) | Terpene-based Solvents |

|---|---|---|---|---|

| Source | Petrochemical (Non-renewable) | Industrial byproduct | Synthetic | Plant-based (Renewable) |

| Volatility | High (VOC emissions) | High (easily removed) | Negligible | Low to Moderate |

| Toxicity | Moderate to High | Low | Variable, generally low | Low |

| Flammability | High | Non-flammable | Generally Low | Moderate |

| Recyclability | Possible via distillation | High | High | Possible |

| Residue | Can leave residues | None | Can be difficult to remove | Possible |

Environmentally Benign Catalysts

The acetylation of dihydromyrcenol traditionally relies on strong mineral acids (e.g., sulfuric acid) or Lewis acids, which are corrosive, difficult to separate from the product, and generate significant acidic waste. google.com Green catalytic methods focus on heterogeneous catalysts and biocatalysts that are easily recoverable and reusable.

Solid Acid Catalysts: The replacement of homogeneous liquid acids with solid acid catalysts is a cornerstone of green chemistry.

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Purolite CT 169, have been explicitly used for the synthesis of dihydromyrcenyl acetate from dihydromyrcene (B1198221) and acetic acid. epo.orggoogle.com These resins act as solid sources of protons, effectively catalyzing the esterification. Their key advantage is the ease of separation from the reaction mixture through simple filtration, allowing them to be regenerated and reused, thereby eliminating corrosive and aqueous waste streams. google.com

Zeolites and Heteropolyacids: Other solid acids like zeolites are also effective catalysts for acylation reactions. researchgate.net Their well-defined porous structures can offer shape-selectivity, potentially improving the yield of the desired product over side reactions.

Biocatalysts (Enzymes): Biocatalysis utilizes enzymes to perform chemical transformations. For the synthesis of esters like dihydro-myrcenol acetate, lipases are particularly effective.

Lipase-Catalyzed Acetylation: Lipases can efficiently catalyze the acylation of alcohols under mild, anhydrous conditions. unimi.it Immobilized lipases, such as Novozyme 435 (Lipase B from Candida antarctica), are widely used due to their high stability in organic solvents and ease of recovery. nih.gov This enzymatic approach offers high chemo- and regioselectivity, which minimizes the formation of byproducts and simplifies purification. unimi.it The reactions are conducted at or near room temperature, leading to significant energy savings. While direct studies on dihydromyrcenol are limited, the successful lipase-catalyzed acylation of structurally similar terpene alcohols like linalool (B1675412) derivatives demonstrates the high potential of this method. nih.gov Microbial transformation of dihydromyrcenyl acetate using fungi has also been reported, confirming the molecule's compatibility with enzymatic systems. nactem.ac.uk

An interactive table comparing traditional and green catalysts is provided below.

Table 2: Comparison of Traditional vs. Green Catalysts for Acetylation

| Feature | Traditional Catalysts (e.g., H₂SO₄, AlCl₃) | Solid Acid Catalysts (e.g., Ion-Exchange Resins) | Biocatalysts (e.g., Immobilized Lipases) |

|---|---|---|---|

| Catalyst Type | Homogeneous Liquid Acid | Heterogeneous Solid Acid | Heterogeneous Biological Macromolecule |

| Reaction Conditions | Often harsh (high temp.) | Mild to Moderate | Mild (near ambient temp.) |

| Separation | Difficult (requires neutralization, washing) | Easy (filtration) | Easy (filtration) |

| Reusability | Not reusable | High | High |

| Waste Generation | High (acidic wastewater, salt byproduct) | Low | Very Low (biodegradable) |

| Selectivity | Low (can lead to side reactions) | Moderate to High | Very High (chemo-, regio-, enantioselective) |